2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile

Catalog No.
S2837800
CAS No.
1803611-42-8
M.F
C16H14N2O2S
M. Wt
298.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbo...

CAS Number

1803611-42-8

Product Name

2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile

IUPAC Name

2-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)-5-methoxybenzonitrile

Molecular Formula

C16H14N2O2S

Molecular Weight

298.36

InChI

InChI=1S/C16H14N2O2S/c1-20-10-5-6-11(9(7-10)8-17)15(19)14-12-3-2-4-13(12)21-16(14)18/h5-7H,2-4,18H2,1H3

InChI Key

NVSALYATSGTFDN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C#N

Solubility

not available

The compound 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile is a complex organic molecule that incorporates a cyclopentathiophene moiety. This compound features a carbonyl group attached to a cyclopentathiophene structure, which is known for its unique electronic properties and potential biological activities. The methoxybenzonitrile group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by agents such as hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones.
  • Reduction: Reduction reactions can occur using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or halides, resulting in the formation of substituted products .

Research indicates that compounds similar to 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile exhibit significant biological activities. These include:

  • Anticancer Properties: Investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation by modulating specific signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to diseases such as cancer and inflammation .

The synthesis of 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid.
  • Reagents: Common reagents include benzonitrile and catalysts such as triethylamine in solvents like dimethylformamide.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions to optimize yield and purity. Industrial methods may incorporate continuous flow reactors for efficiency .

The applications of this compound are diverse and include:

  • Medicinal Chemistry: Potential use in developing new therapeutics targeting cancer and inflammatory diseases.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic properties.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile with biological targets are crucial for understanding its mechanism of action. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Pathways: Investigating the pathways through which it exerts its biological effects, including signal transduction mechanisms and gene expression modulation .

Several compounds share structural similarities with 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile, including:

  • 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride
    • Structure: Contains a carboxylic acid group instead of a carbonyl.
    • Activity: Known for anticancer properties.
  • 2-amino-N-cyclopropyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
    • Structure: Features an amide functional group.
    • Activity: Exhibits anti-inflammatory effects.
  • 4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile
    • Structure: Similar core structure but lacks the methoxy group.
    • Activity: Explored for enzyme inhibition.

Uniqueness

The uniqueness of 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile lies in its specific combination of functional groups that enhance its solubility and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in pharmaceuticals and material sciences .

XLogP3

3.5

Dates

Modify: 2024-04-15

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